molecular formula C14H15BrN2O2 B4812277 N-(4-bromo-2-ethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

N-(4-bromo-2-ethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No.: B4812277
M. Wt: 323.18 g/mol
InChI Key: CNNIAAKVAQCKIO-UHFFFAOYSA-N
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Description

N-(4-bromo-2-ethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide is a synthetic organic compound with a molecular formula of C13H15BrN2O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-ethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide typically involves a multi-step process. One common method includes the following steps:

    Bromination: The starting material, 2-ethylphenyl, undergoes bromination to introduce the bromine atom at the 4-position.

    Formation of Isoxazole Ring: The brominated intermediate is then subjected to cyclization reactions to form the isoxazole ring.

    Carboxamide Formation: Finally, the isoxazole intermediate is reacted with appropriate reagents to introduce the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-ethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.

    Reduction: Reduction reactions can be performed to modify the bromine atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as amines or ethers.

Scientific Research Applications

N-(4-bromo-2-ethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-ethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-2-ethylphenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine: This compound shares the 4-bromo-2-ethylphenyl moiety but differs in the ring structure and functional groups.

    4-bromo-2-ethylphenyl isocyanate: This compound has a similar brominated phenyl group but contains an isocyanate functional group instead of the isoxazolecarboxamide.

Uniqueness

N-(4-bromo-2-ethylphenyl)-3,5-dimethyl-4-isoxazolecarboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-bromo-2-ethylphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c1-4-10-7-11(15)5-6-12(10)16-14(18)13-8(2)17-19-9(13)3/h5-7H,4H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNIAAKVAQCKIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)NC(=O)C2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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